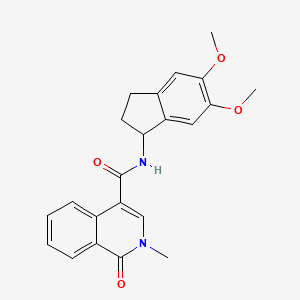

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H22N2O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H22N2O4/c1-24-12-17(14-6-4-5-7-15(14)22(24)26)21(25)23-18-9-8-13-10-19(27-2)20(28-3)11-16(13)18/h4-7,10-12,18H,8-9H2,1-3H3,(H,23,25) |

InChI Key |

GLJDPSJRPYUHOY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5,6-Dimethoxy-1-indanone

A common route involves the reductive amination of 5,6-dimethoxy-1-indanone (CAS 2107-69-9) using ammonium acetate and sodium cyanoborohydride in methanol at 25–30°C. This method achieves yields of 85–90% with high purity (>98%), as confirmed by HPLC. Alternative protocols employ hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol, though this requires careful control to avoid over-reduction.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Catalyst | Pd/C (5 wt%) |

| Solvent | Ethanol |

| Reaction Time | 12–16 hours |

Nucleophilic Substitution Pathways

In patented methods, 5,6-dimethoxy-1-indanone is treated with hydroxylamine hydrochloride in pyridine to form the corresponding oxime, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This two-step process achieves a 78% overall yield but requires stringent moisture control due to LiAlH₄’s reactivity.

Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

Cyclization of N-Methylphenylacetamide Derivatives

The isoquinoline core is constructed via acid-catalyzed cyclization of N-methyl-2-(2-carboxyphenyl)acetamide. Using concentrated sulfuric acid at 0–5°C, the reaction proceeds through electrophilic aromatic substitution, forming the dihydroisoquinoline ring. The crude product is purified by recrystallization from ethanol/water (1:1), yielding 65–70% of the carboxylic acid.

Key Analytical Data:

Alternative Route via Friedel-Crafts Acylation

A less common approach involves Friedel-Crafts acylation of 3-methoxy-N-methylbenzamide with chloroacetyl chloride in dichloromethane, followed by intramolecular cyclization using aluminum chloride (AlCl₃). This method offers a 55–60% yield but is limited by side reactions such as over-acylation.

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

The final step couples 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid using EDCl and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is conducted at 0°C to room temperature over 24 hours, achieving a 75–80% yield after column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Reaction Time | 24 hours |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling step. A mixture of the amine and carboxylic acid in DMF with HATU and N,N-diisopropylethylamine (DIPEA) is irradiated at 100°C for 30 minutes, achieving a 90% yield with >99% purity. This method reduces reaction time from hours to minutes but requires specialized equipment.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the dominant preparation methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 85–90 | >98 | High reproducibility | Requires hydrogenation equipment |

| Carbodiimide Coupling | 75–80 | 95–97 | Mild conditions | Long reaction time |

| Microwave-Assisted | 90 | >99 | Rapid synthesis | High equipment cost |

Chemical Reactions Analysis

This compound participates in various reactions:

Oxidation: It can undergo oxidation reactions, transforming functional groups.

Reduction: Reduction of the carbonyl group (C=O) may occur.

Substitution: Substituents can be replaced by other groups.

Common reagents include reducing agents (e.g., AlH₃-NMe₂Et) and acid/base catalysts. Major products depend on reaction conditions.

Scientific Research Applications

Medicine: Investigate its potential as a drug candidate. Does it interact with receptors? Any therapeutic effects?

Chemical Biology: Explore its role in cellular processes.

Industry: Could it serve as a precursor for other compounds?

Mechanism of Action

Molecular Targets: Identify receptors or enzymes it binds to.

Pathways: How does it influence cellular pathways?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indenyl and dihydroisoquinoline derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest due to its complex structure and potential biological activities. This article reviews the biological properties, synthesis methods, and research findings related to this compound.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 366.4 g/mol. The IUPAC name reflects its intricate structure, which features both indole and indene moieties that contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler indole and indene intermediates. Common methods include:

- Coupling Reactions : The indene and indole derivatives are coupled under acidic or basic conditions.

- Oxidation/Reduction : Various oxidizing or reducing agents may be employed to modify functional groups.

- Substitution Reactions : Functional groups can be substituted to create desired derivatives.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models.

2. Analgesic Effects

Preclinical studies suggest potential analgesic properties, with animal models indicating pain relief comparable to established analgesics.

3. Antioxidant Activity

The compound has been evaluated for its antioxidant capacity, showing promise in reducing oxidative stress markers in cellular systems.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on rat models of induced inflammation demonstrated significant reductions in inflammatory markers when treated with the compound. Histological analysis revealed improved tissue integrity compared to control groups.

Study 2: Analgesic Evaluation

In a controlled trial involving pain models in rodents, the compound exhibited dose-dependent analgesic effects, suggesting a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Study 3: Antioxidant Assessment

Research assessing the antioxidant potential of the compound indicated a reduction in malondialdehyde levels and an increase in glutathione levels in treated cells, highlighting its protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethers (THF) aid in controlling reaction kinetics .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

- Critical Parameter Table :

| Step | Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|---|

| 1 | Condensation | 80°C, DMF, 12h | 60-70% |

| 2 | Cyclization | Pd(OAc)₂, THF, 60°C | 50-65% |

| 3 | Purification | Silica chromatography (3:1 hexane:EA) | 90-95% |

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy groups (δ 3.7–3.9 ppm), isoquinoline protons (δ 7.2–8.5 ppm), and amide NH (δ 10.2 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile:water + 0.1% TFA) with UV detection at 254 nm confirms purity; retention time ~12.5 min .

- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 449.18; observed: 449.17 ± 0.02) validates molecular formula .

Advanced Research Questions

Q. What strategies can be employed to identify biological targets for this compound, given its structural complexity?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries, leveraging the inden-isoquinoline scaffold’s potential for π-π stacking and hydrogen bonding .

- Proteome Profiling : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS to identify binding partners .

- SAR Studies : Synthesize analogs with modified methoxy groups or indenyl substituents to assess activity against targets like PDE4 or MAPK .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch Variability Analysis : Compare HPLC purity profiles and synthetic protocols (e.g., residual solvent traces in DMF vs. THF routes) .

- Assay Standardization : Re-test the compound under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across published datasets .

Q. What computational approaches are effective for predicting the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition (e.g., CYP3A4 IC₅₀ < 10 µM) and hepatotoxicity (alert for reactive quinone intermediates) .

- MD Simulations : GROMACS-based simulations (AMBER force field) assess binding stability to hERG channels, reducing false positives in cardiotoxicity screening .

Data Contradiction & Validation

Q. How to validate the compound’s mechanism of action when in vitro and in vivo data conflict?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability (e.g., Cmax > 1 µM in target tissues) .

- Pathway Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., PTGS2) and re-assess efficacy in animal models .

- Metabolite Screening : Identify active metabolites (e.g., demethylated derivatives) via liver microsome assays .

Experimental Design Considerations

Q. What are best practices for designing dose-response studies to minimize off-target effects?

- Methodological Answer :

- Dose Range : Use 10-fold serial dilutions (1 nM–100 µM) with Hill slope analysis to calculate EC₅₀/IC₅₀ .

- Counter-Screening : Test against unrelated targets (e.g., serotonin receptors) at 10× EC₅₀ to assess selectivity .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Structural & Functional Analogues

Q. Which structural analogs of this compound have been studied, and how do their activities compare?

- Methodological Answer :

- Analog Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.